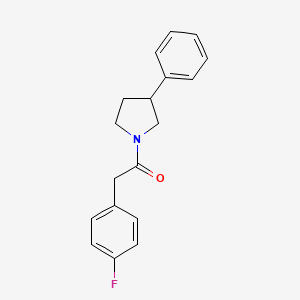
2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with fluorophenyl groups and ethanone moieties have been investigated for various properties and activities, including anti-allergenic, anti-neoplastic, and antimicrobial activities . These studies often involve the synthesis of the compounds, characterization using various spectroscopic techniques, and evaluation of their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of chalcone derivatives, which share a similar structural motif with the target compound, has been achieved using condensation reactions under both conventional and sonochemical methods, with the latter proving to be more efficient . Similarly, novel Schiff bases have been synthesized from related starting materials using the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds with similar structural features have been investigated using both experimental and theoretical methods. Studies have utilized software packages like Gaussian09 for theoretical optimization and have compared the results with experimental data such as X-ray diffraction (XRD) . These analyses help in understanding the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied through HOMO-LUMO analysis, which provides insights into charge transfer within the molecule. For example, the negative charge is found to be localized over the carbonyl group, making it a reactive site for electrophilic attack . Molecular docking studies have also been conducted to predict the potential biological activity of these compounds, suggesting inhibitory activity against various proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The optical properties, such as UV-vis absorption and fluorescence, are also studied to understand the electronic transitions and potential applications in materials science . Additionally, thermal properties are evaluated using techniques like thermo gravimetric analysis (TGA) .
Aplicaciones Científicas De Investigación
Structural Analysis and Physical Properties
- In the study of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone , the compound's crystal structure and weak hydrogen bonding interactions were examined, revealing insights into its solid-state properties and potential for further applications in material science (H. Abdel‐Aziz et al., 2012).
Chemical Reactivity and Potential Applications
- Research on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone has shown its utility in vibrational spectroscopy, molecular docking studies, and its role as a potential anti-neoplastic agent, highlighting its versatile chemical reactivity and application in medicinal chemistry (Y. Mary et al., 2015).
Potential for Nonlinear Optics and Electronic Applications
- The synthesis and characterization of compounds related to the query molecule have led to insights into their potential for nonlinear optics and electronic applications. For instance, the study of 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone highlighted the impact of crystal structure on solid-state fluorescence, suggesting applications in materials science (Baoli Dong et al., 2012).
Antimicrobial Activities
- Novel compounds such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these molecules in developing new antimicrobial agents (M. Nagamani et al., 2018).
Synthesis Methods and Efficiency
- The efficiency of synthesis methods for related compounds, such as chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) , has been explored, comparing sonochemical methods to conventional approaches and highlighting advancements in synthetic chemistry (K. J. Jarag et al., 2011).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-6-14(7-9-17)12-18(21)20-11-10-16(13-20)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVRRXLSVNESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


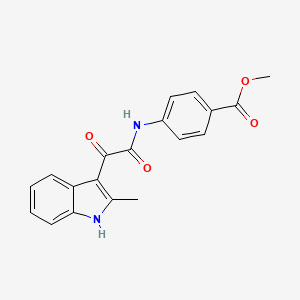
![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)
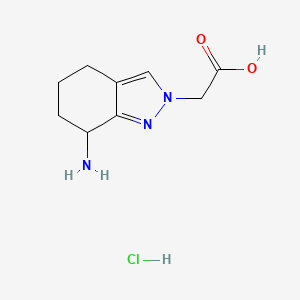
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2544158.png)
![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)

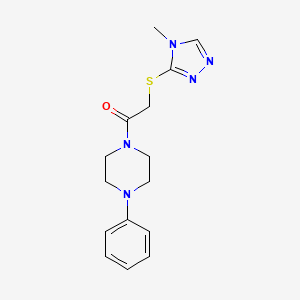
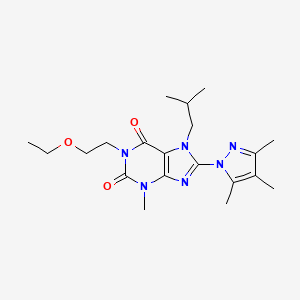
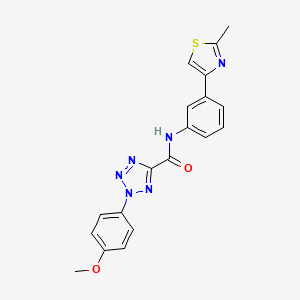



![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)